Cas no 2034509-06-1 (2-(4-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide)
![2-(4-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide structure](https://www.kuujia.com/scimg/cas/2034509-06-1x500.png)
2-(4-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide
- 2-(4-methoxyphenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]ethanesulfonamide
- 2-(4-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide
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- Inchi: 1S/C20H32N2O4S/c1-25-20-4-2-17(3-5-20)10-15-27(23,24)21-16-18-6-11-22(12-7-18)19-8-13-26-14-9-19/h2-5,18-19,21H,6-16H2,1H3
- InChI Key: ZZMLEOPYSWGHJE-UHFFFAOYSA-N
- SMILES: S(CCC1C=CC(=CC=1)OC)(NCC1CCN(CC1)C1CCOCC1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 8
- Complexity: 515
- XLogP3: 2.4
- Topological Polar Surface Area: 76.2
2-(4-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6178-7238-15mg |
2-(4-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
2034509-06-1 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6178-7238-75mg |
2-(4-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
2034509-06-1 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6178-7238-1mg |
2-(4-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
2034509-06-1 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6178-7238-30mg |
2-(4-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
2034509-06-1 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6178-7238-2μmol |
2-(4-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
2034509-06-1 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6178-7238-3mg |
2-(4-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
2034509-06-1 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6178-7238-2mg |
2-(4-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
2034509-06-1 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6178-7238-25mg |
2-(4-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
2034509-06-1 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6178-7238-40mg |
2-(4-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
2034509-06-1 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6178-7238-4mg |
2-(4-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
2034509-06-1 | 4mg |
$66.0 | 2023-09-09 |
2-(4-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide Related Literature
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
Additional information on 2-(4-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide
Introduction to 2-(4-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide (CAS No. 2034509-06-1)
2-(4-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, identified by the CAS number 2034509-06-1, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in drug discovery and development. The molecular structure of this compound incorporates several key functional groups, including a 4-methoxyphenyl moiety and a piperidine ring linked through an oxanaphthalene bridge, which contribute to its distinct chemical and biological characteristics.
The 4-methoxyphenyl group, a derivative of an aromatic benzene ring with a methoxy substituent at the fourth position, is known for its ability to enhance binding affinity and selectivity in protein interactions. This feature is particularly valuable in the design of drugs that target specific biological pathways. The presence of the piperidine ring further modulates the pharmacokinetic properties of the compound, influencing its solubility, metabolic stability, and overall bioavailability. These structural elements collectively contribute to the compound's potential as a lead molecule in the development of novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of rational drug design, where the structural features of molecules are meticulously tailored to optimize their biological activity. The 2-(4-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide molecule exemplifies this approach, as its design incorporates elements that have been empirically shown to improve drug-like properties. For instance, the sulfonamide group at the terminal position of the molecule is a well-known pharmacophore that enhances binding interactions with biological targets, while also contributing to metabolic stability.
In the context of contemporary pharmaceutical research, this compound has been investigated for its potential applications in treating various diseases. The oxanaphthalene bridge, a less common structural motif in drug candidates, has been shown to impart unique physicochemical properties that may enhance oral bioavailability and reduce toxicity. This structural feature has sparked interest among researchers exploring novel scaffolds for drug development. Additionally, computational modeling studies have suggested that this compound may interact with specific enzymes and receptors involved in inflammatory and immunomodulatory pathways, making it a candidate for therapeutic intervention in conditions such as autoimmune disorders and chronic inflammation.
The synthesis of 2-(4-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide presents a challenge due to its complex architecture. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as multi-step organic synthesis combined with catalytic processes have enabled researchers to construct the desired molecular framework efficiently. This progress is crucial for advancing preclinical studies and ultimately translating these findings into clinical applications.
Preclinical studies have begun to elucidate the pharmacological profile of this compound. Initial in vitro assays suggest that it exhibits moderate potency against certain target proteins, with an acceptable range of selectivity over off-target interactions. These findings are encouraging and warrant further investigation into its potential therapeutic benefits. Moreover, pharmacokinetic studies have provided insights into how the compound is processed within the body, including its absorption, distribution, metabolism, and excretion (ADME) profiles. These data are essential for optimizing dosing regimens and predicting clinical efficacy.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 2-(4-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide. Predictive models have been developed to assess molecular properties such as solubility, permeability, and toxicity based on structural features alone. These tools have helped researchers prioritize compounds for experimental validation, streamlining the drug development pipeline. As a result, compounds like this one are being evaluated more rapidly than ever before.
Future directions in research may involve exploring derivatives of this compound to enhance its therapeutic potential further. By modifying specific functional groups or introducing new moieties, researchers can fine-tune biological activity while maintaining favorable pharmacokinetic properties. Such modifications are critical for improving drug efficacy and minimizing side effects. Additionally, investigating the mechanism of action at a molecular level will provide deeper insights into how this compound interacts with biological targets and could inform future drug design strategies.
The broader implications of discoveries like 2-(4-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide extend beyond individual therapeutic applications. They contribute to our fundamental understanding of how molecular structure influences biological activity, paving the way for more rational and efficient drug discovery processes. As research continues to evolve, compounds like this one will serve as valuable tools for developing next-generation pharmaceuticals that address unmet medical needs.
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